12-Oxa-2,7,10-triazatetradecanoic acid, 4-hydroxy-9-(1-methylethyl)-14-(2-(1-methylethyl)-4-thiazolyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))-
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Overview
Description
12-Oxa-2,7,10-triazatetradecanoic acid, 4-hydroxy-9-(1-methylethyl)-14-(2-(1-methylethyl)-4-thiazolyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the formation of the core structure, followed by the introduction of functional groups through various organic reactions such as alkylation, acylation, and cyclization. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a precursor for developing bioactive molecules.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly if the compound exhibits biological activity such as antimicrobial or anticancer properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and rings, such as:
- 12-Oxa-2,7,10-triazatetradecanoic acid derivatives
- Thiazole-containing compounds
- Ester-linked molecules with hydroxyl and phenyl groups
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which could confer unique chemical properties and biological activities not found in other similar compounds.
Properties
CAS No. |
165315-20-8 |
---|---|
Molecular Formula |
C37H47N5O6S2 |
Molecular Weight |
721.9 g/mol |
IUPAC Name |
2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl N-[(2S)-1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C37H47N5O6S2/c1-24(2)33(42-37(46)47-16-15-28-22-49-35(40-28)25(3)4)34(44)39-29(17-26-11-7-5-8-12-26)19-32(43)31(18-27-13-9-6-10-14-27)41-36(45)48-21-30-20-38-23-50-30/h5-14,20,22-25,29,31-33,43H,15-19,21H2,1-4H3,(H,39,44)(H,41,45)(H,42,46)/t29-,31-,32-,33-/m0/s1 |
InChI Key |
XKWQGXFQDDMTNZ-BBXFGWPUSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CCOC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCOC(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
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